3-Methoxy-5-(trifluoromethoxy)benzyl alcohol
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Overview
Description
3-Methoxy-5-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C9H9F3O2. It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzyl alcohol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of a suitable precursor, such as 3-methoxybenzyl alcohol, using trifluoromethoxylation reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-methoxy-5-(trifluoromethoxy)benzaldehyde or 3-methoxy-5-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-methoxy-5-(trifluoromethoxy)toluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
3-Methoxy-5-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(trifluoromethoxy)benzyl alcohol involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparison with Similar Compounds
3-Methoxybenzyl alcohol: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.
3-(Trifluoromethoxy)benzyl alcohol: Similar structure but without the methoxy group, leading to variations in reactivity and applications.
3-Methyl-5-(trifluoromethoxy)benzyl alcohol: Contains a methyl group instead of a methoxy group, affecting its chemical behavior.
Uniqueness: 3-Methoxy-5-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C9H9F3O3 |
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Molecular Weight |
222.16 g/mol |
IUPAC Name |
[3-methoxy-5-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H9F3O3/c1-14-7-2-6(5-13)3-8(4-7)15-9(10,11)12/h2-4,13H,5H2,1H3 |
InChI Key |
UTNSGYHPEBNQCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CO)OC(F)(F)F |
Origin of Product |
United States |
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